Diastereomeric Identity: Four Chiral Centers Define a Single Stereoisomer Among Four Possible Configurational Isomers
The compound is the single stereoisomer bearing the (1S,2R,3R,4R) configuration, confirmed by its unique SMILES string containing four defined chiral centers . In contrast, three other diastereomers are commercially catalogued: the di‑endo isomer (1S,2S,3R,4R; CAS 155955-96-7), the exo‑benzoyl/endo‑acid isomer (1S,2S,3S,4R; CAS 517892-17-0), and the enantiomeric (1R,2S,3S,4S) form . Each diastereomer presents a distinct three‑dimensional array of the benzoyl ketone and carboxylic acid groups.
| Evidence Dimension | Configuration of stereogenic centres |
|---|---|
| Target Compound Data | C1=C[C@@H]2[C@H](C(=O)O)[C@H](C(=O)c3ccc(cc3)C)[C@@H]2C1 (1S,2R,3R,4R) |
| Comparator Or Baseline | (1S,2S,3R,4R) di‑endo; (1S,2S,3S,4R) exo‑benzoyl/endo‑acid; (1R,2S,3S,4S) enantiomer |
| Quantified Difference | All four stereogenic centres differ in at least one absolute configuration; 2–4 stereocentre inversions relative to nearest neighbours |
| Conditions | Stereochemical assignment by IUPAC nomenclature and SMILES notation |
Why This Matters
For procurement, selecting the correct stereoisomer is essential because diastereomers display different reactivity, spectroscopic signatures, and potential bioactivity.
